ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a thieno[2,3-c]pyridine ring, and a carboxylate ester group, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and thieno[2,3-c]pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:
Benzo[d]thiazole: Synthesized from o-aminothiophenol and carbon disulfide.
Thieno[2,3-c]pyridine: Prepared through cyclization reactions involving pyridine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influence on signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thieno[2,3-c]pyridine Derivatives: Studied for their anti-inflammatory and analgesic properties.
Carboxylate Esters: Commonly used in medicinal chemistry for their ability to enhance the bioavailability of drugs.
Uniqueness
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-4-32-26(31)29-12-11-18-21(14-29)34-25(28-23(30)17-10-9-15(2)16(3)13-17)22(18)24-27-19-7-5-6-8-20(19)33-24/h5-10,13H,4,11-12,14H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLIKSCSQWRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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